Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a cyano group, a diethoxyphosphinyl group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, the cyano group is introduced via a nucleophilic substitution reaction.
Introduction of the diethoxyphosphinyl group: This step involves the reaction of the intermediate with diethoxyphosphinyl chloride under basic conditions.
Carbamate formation: The intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group.
Esterification: Finally, the phenylmethyl ester is formed through an esterification reaction with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The cyano group and the diethoxyphosphinyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylcyclohexyl]-, phenylmethyl ester
- Carbamic acid, N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[(4-pentyn-1-ylamino)carbonyl]pentyl]-, 9H-fluoren-9-ylmethyl ester
Uniqueness
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester is unique due to the presence of the cyano group and the diethoxyphosphinyl group, which confer specific reactivity and biological activity. These functional groups are not commonly found together in similar compounds, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C24H34N3O8P |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
benzyl N-[(1S,2S,5R)-5-cyano-5-diethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C24H34N3O8P/c1-6-32-36(30,33-7-2)35-24(17-25)14-13-19(26-22(29)34-23(3,4)5)20(15-24)27-21(28)31-16-18-11-9-8-10-12-18/h8-14,19-20H,6-7,15-16H2,1-5H3,(H,26,29)(H,27,28)/t19-,20-,24-/m0/s1 |
InChI Key |
BRTPEOXUWGPXAW-SKPFHBQLSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@@]1(C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
CCOP(=O)(OCC)OC1(CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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